1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione is a complex organic compound known for its unique structure and properties It is a derivative of benzofuran, featuring two phenyl groups attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzofuran reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The final step involves the oxidation of the intermediate compound to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts alkylation.
Major Products
Quinones: Formed through oxidation.
Diols: Formed through reduction.
Substituted Benzofurans: Formed through electrophilic aromatic substitution.
Scientific Research Applications
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound in studies of aromaticity and electronic effects.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione involves its interaction with molecular targets through its aromatic rings and carbonyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The pathways involved may include electron transfer, radical formation, and nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylisobenzofuran: Similar structure but with different substitution patterns.
1,1-Diphenylethylene: Shares the diphenyl moiety but differs in the core structure.
1,1-Diphenylethanol: Contains a hydroxyl group instead of the dione functionality.
Uniqueness
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione is unique due to its combination of the benzofuran core with two phenyl groups and a dione functionality. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
60456-75-9 |
---|---|
Molecular Formula |
C28H18O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-(3-oxo-1-phenyl-2-benzofuran-1-yl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C28H18O4/c29-25-21-15-7-9-17-23(21)27(31-25,19-11-3-1-4-12-19)28(20-13-5-2-6-14-20)24-18-10-8-16-22(24)26(30)32-28/h1-18H |
InChI Key |
ZEEKYGLEOVFSED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4(C5=CC=CC=C5C(=O)O4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.